Barnidipine hydrochloride is a pharmaceutical compound primarily used as an antihypertensive agent. It belongs to the class of dihydropyridine calcium channel blockers, which function by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, thereby promoting vasodilation and reducing blood pressure. This compound is characterized by its specific stereochemistry, with the (S,S) isomer being the most active form, providing significant therapeutic benefits in managing hypertension.
Barnidipine hydrochloride is synthesized through chemical processes involving various organic compounds. It is classified under the following categories:
The synthesis of barnidipine hydrochloride involves multiple steps, including chiral resolution and purification processes. The primary method for synthesizing barnidipine involves the Hantzsch reaction, where diketene reacts with specific chiral compounds to yield a mixture of diastereomers. This mixture is then subjected to chromatographic techniques for separation.
Barnidipine hydrochloride has a complex molecular structure characterized by its two chiral centers. The structural formula can be represented as follows:
Barnidipine undergoes various chemical reactions during its synthesis and degradation. Key reactions include:
The mechanism of action of barnidipine hydrochloride involves blocking L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:
Data indicate that barnidipine exhibits a long duration of action, making it suitable for once-daily dosing in hypertensive patients .
Barnidipine hydrochloride is primarily used in clinical settings for:
Research continues into its efficacy and safety profile, exploring potential applications beyond hypertension management, including cardiovascular protection strategies .
This comprehensive overview highlights the significance of barnidipine hydrochloride as a therapeutic agent while detailing its synthesis, structural characteristics, mechanisms, and applications within medical practice.
Barnidipine hydrochloride is synthesized industrially via two primary routes: the modified Hantzsch dihydropyridine synthesis and the cyanoethyl ester approach. The classical Hantzsch method involves a one-pot condensation of (S)-1-benzyl-3-hydroxypyrrolidine, diketene, 3-nitrobenzaldehyde, and methyl 3-aminobut-2-enoate. However, this route faces significant diastereoselectivity challenges, yielding approximately 50% of the undesired (3'S,4R) diastereomer that requires chromatographic separation, making it industrially inefficient [1] [6].
The cyanoethyl ester approach (patented in CN101643469B) offers superior stereocontrol through early chiral resolution:
Table 1: Comparative Analysis of Synthetic Pathways
Synthetic Route | Key Advantage | Key Limitation | Overall Yield |
---|---|---|---|
Hantzsch Condensation | Fewer synthetic steps | Poor diastereoselectivity (50% undesired isomer) | 30-40% |
Cyanoethyl Ester Approach | High stereochemical control | Lengthy process (7 steps) | 65.5% |
The synthesis hinges on three critical intermediates:
Process optimization focuses on:
Barnidipine hydrochloride contains two chiral centers generating four possible stereoisomers. The (3'S,4S) configuration demonstrates:
Stereochemical control strategies:
Table 2: Stereochemical Control Methods
Method | Chiral Agent | Optical Purity | Yield | Industrial Viability |
---|---|---|---|---|
Cinchonine Resolution | Cinchonine | 99.2% ee | 75.3% | Moderate (costly agent) |
Chiral Auxiliary | (2S,3S)-Diethyl tartrate | 98.5% ee | 82% | High (recyclable agent) |
Multi-spectroscopic characterization confirms barnidipine hydrochloride’s structure:
Though single-crystal X-ray data isn’t publicly available, powder XRD of Form I polymorph reveals characteristic peaks at 2θ = 7.8°, 12.3°, 15.6°, and 26.4°, confirming crystalline purity. Solid-state NMR (CP-MAS) further validates molecular rigidity in the crystal lattice [3] [9].
Four critical impurities (>0.10%) were structurally characterized during barnidipine hydrochloride manufacturing:
Table 3: Barnidipine Hydrochloride Process-Related Impurities
Impurity | Structure | Origin | RRT | Control Strategy |
---|---|---|---|---|
Impurity 2 | (3'S,4R)-Diastereomer | Incomplete chiral resolution | 0.92 | Cinchonine recrystallization |
Impurity 3 | Dehydrogenated pyridine derivative (m/z 489.0, Δ-2 amu) | Oxidation during processing | 1.68 | Nitrogen blanketing |
Impurity 4 | (S)-3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Ethanol ester exchange | 3.14 | Limit ethanol exposure |
Impurity 5 | (3'S,4S)-Ethyl ester analog (m/z 505.2, Δ+14 amu) | Ethyl 3-aminobut-2-enoate contamination | 1.84 | Purify methyl 3-aminobut-2-enoate |
Synthesis and characterization:
ICH classification: All four qualify as potentially significant impurities requiring strict control below 0.15% in final drug substance. Their synthesis enables validation of analytical methods and determination of relative response factors [1] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1